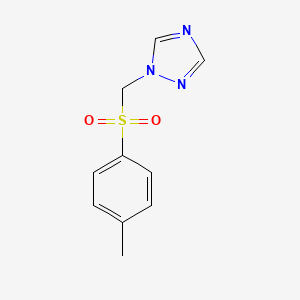

1-(tosylmethyl)-1H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methylphenyl)sulfonylmethyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-9-2-4-10(5-3-9)16(14,15)8-13-7-11-6-12-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDRJTORNKZFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Tosylmethyl)-1H-1,2,4-triazole from p-Toluene Sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining triazole derivatives from p-toluene sulfonyl chloride, with a specific focus on the synthesis of 1-(tosylmethyl)-1H-1,2,4-triazole. This document outlines two distinct synthetic strategies, including detailed experimental protocols, quantitative data, and logical workflow diagrams to support research and development in medicinal chemistry and drug discovery.

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. The incorporation of a tosylmethyl group onto the triazole ring can significantly influence the molecule's physicochemical properties and biological efficacy. This guide details the chemical synthesis of two isomeric compounds originating from p-toluene sulfonyl chloride: 1-tosyl-1H-1,2,4-triazole and the target compound, this compound.

Synthetic Pathways

Two primary synthetic routes originating from p-toluene sulfonyl chloride are presented:

-

Direct Tosylation of 1,2,4-Triazole: This one-step process yields 1-tosyl-1H-1,2,4-triazole, where the tosyl group is directly bonded to a nitrogen atom of the triazole ring.

-

Multi-step Synthesis of this compound: This pathway involves the formation of an intermediate tosylmethylating agent from p-toluene sulfonyl chloride, which is subsequently used to alkylate the 1,2,4-triazole ring, introducing a methylene bridge between the tosyl group and the triazole.

The following sections provide detailed experimental procedures and data for each synthetic route.

Part 1: Synthesis of 1-Tosyl-1H-1,2,4-triazole

This direct synthesis involves the condensation reaction between p-toluene sulfonyl chloride and 1,2,4-triazole.

Reaction Scheme

Caption: Direct tosylation of 1,2,4-triazole.

Experimental Protocol

The following protocol is adapted from the work of Prasad et al.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 1,2,4-triazole (1.0 g, 0.0144 mol) in dichloromethane (10 ml).

-

Cooling: Cool the solution to 273–278 K (0–5 °C) in an ice bath.

-

Base Addition: Add triethylamine (4.37 g, 0.0432 mol) to the cooled reaction mixture and stir the resulting solution for 10 minutes.

-

Addition of p-Toluene Sulfonyl Chloride: Add p-toluene sulfonyl chloride (2.74 g, 0.0144 mol) to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: Upon completion of the reaction, wash the reaction mixture sequentially with water, 1N HCl, and saturated sodium bicarbonate solution.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The resulting crude product is a white crystalline solid.

-

Recrystallization: Dissolve the solid product in a 3:1 mixture of ethyl acetate and methanol. Allow the solvent to evaporate slowly over several days to yield white crystals of 1-tosyl-1H-1,2,4-triazole.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 69.65% | [1] |

| Melting Point | 442.15 K (169 °C) | [1] |

| Molecular Formula | C₉H₉N₃O₂S | [1] |

| Molecular Weight | 223.25 g/mol | [1] |

Part 2: Synthesis of this compound

This multi-step synthesis begins with the reduction of p-toluene sulfonyl chloride to sodium p-toluenesulfinate, followed by the preparation of a tosylmethylating agent and subsequent alkylation of 1,2,4-triazole.

Overall Synthesis Workflow

Caption: Multi-step synthesis of this compound.

Step 1: Synthesis of Sodium p-Toluenesulfinate

Reaction Scheme:

Caption: Reduction of p-toluene sulfonyl chloride.

Experimental Protocol:

This procedure is based on the method for reducing sulfonyl chlorides.

-

Reaction Setup: In a large beaker or crock equipped with a mechanical stirrer, add water and heat to 70 °C.

-

Addition of Zinc Dust: Add zinc dust to the heated water with stirring.

-

Addition of p-Toluene Sulfonyl Chloride: Add p-toluene sulfonyl chloride in small portions to the stirred suspension. An exothermic reaction will occur, and the temperature should be maintained around 80 °C.

-

Reaction Completion: Continue stirring for a short period after the addition is complete.

-

Basification: Add a concentrated solution of sodium hydroxide, followed by the portion-wise addition of solid sodium carbonate to precipitate excess zinc salts.

-

Filtration and Concentration: Filter the hot mixture and concentrate the filtrate by evaporation.

-

Crystallization: Cool the concentrated solution to induce crystallization of sodium p-toluenesulfinate.

-

Isolation: Collect the crystals by filtration and air-dry them.

Step 2: Synthesis of Chloromethyl p-Tolyl Sulfone (Tosylmethyl Chloride)

Reaction Scheme:

Caption: Synthesis of the tosylmethylating agent.

Experimental Protocol:

This synthesis involves the reaction of sodium p-toluenesulfinate with bromochloromethane.

-

Reaction Setup: In a suitable solvent such as DMF or DMSO, dissolve sodium p-toluenesulfinate.

-

Addition of Alkylating Agent: Add bromochloromethane to the solution.

-

Reaction: Heat the reaction mixture to facilitate the nucleophilic substitution. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

Reaction Scheme:

Caption: Alkylation of 1,2,4-triazole.

Experimental Protocol:

The alkylation of 1,2,4-triazole typically yields a mixture of N1 and N4 substituted isomers.

-

Reaction Setup: Dissolve 1,2,4-triazole in a polar aprotic solvent such as DMF.

-

Base Addition: Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the triazole.

-

Addition of Alkylating Agent: Add a solution of chloromethyl p-tolyl sulfone in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

-

Work-up: Quench the reaction with water and extract the products with an organic solvent (e.g., ethyl acetate).

-

Purification and Isomer Separation: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting mixture of this compound and 4-(tosylmethyl)-1H-1,2,4-triazole can be separated by column chromatography on silica gel. The N1-isomer is typically the major product.[2]

Quantitative Data for this compound Synthesis

Detailed quantitative data for the multi-step synthesis of this compound is highly dependent on the specific reaction conditions and purification methods employed for each step. The following table provides expected ranges based on related literature for similar transformations.

| Step | Reactants | Reagents/Solvents | Temperature | Time | Typical Yield |

| 1 | p-Toluene sulfonyl chloride | Zinc dust, Water, NaOH, Na₂CO₃ | 70-90 °C | 1-2 hours | 60-70% |

| 2 | Sodium p-toluenesulfinate | Bromochloromethane, DMF | Elevated | Variable | Moderate to Good |

| 3 | 1,2,4-Triazole, Chloromethyl p-tolyl sulfone | K₂CO₃, DMF | RT to moderate heat | Variable | Good (mixture of isomers) |

Conclusion

This technical guide has detailed two synthetic routes starting from p-toluene sulfonyl chloride to produce valuable 1,2,4-triazole derivatives. The direct tosylation provides a straightforward method to obtain 1-tosyl-1H-1,2,4-triazole. The multi-step synthesis of this compound, while more complex, yields a structurally distinct isomer with a flexible linker that is of significant interest in drug design and development. The provided experimental protocols and data serve as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds. Further optimization of the multi-step pathway, particularly in the alkylation step to improve regioselectivity, presents an opportunity for future research.

References

Unveiling the Solid-State Architecture of 1-(Tosylmethyl)-1H-1,2,4-triazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 1-(tosylmethyl)-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and materials science. This document outlines the precise three-dimensional arrangement of atoms within the crystal lattice, details the experimental protocols for its synthesis and characterization, and presents key structural data in a clear, tabular format for ease of comparison and interpretation. The insights provided herein are crucial for understanding the compound's physicochemical properties and for guiding future drug development and material design efforts.

Core Crystallographic and Refinement Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system.[1][2] The fundamental crystallographic data and parameters from the structure refinement process are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C9H9N3O2S |

| Formula Weight | 223.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Cell Dimensions | |

| a | 7.541(4) Å |

| b | 17.958(8) Å |

| c | 8.091(4) Å |

| β | 111.16(4)° |

| Volume | 1021.8(9) ų |

| Z | 4 |

| Calculated Density | 1.451 Mg/m³ |

| Absorption Coefficient | 0.299 mm⁻¹ |

| F(000) | 464 |

| Data Collection | |

| Theta range for data collection | 2.27° to 25.01° |

| Reflections collected | 1118 |

| Independent reflections | 902 [R(int) = 0.0385] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 902 / 0 / 138 |

| Goodness-of-fit on F² | 1.254 |

| Final R indices [I > 2σ(I)] | R1 = 0.0867, wR2 = 0.2289 |

| R indices (all data) | R1 = 0.1008, wR2 = 0.2526 |

| Extinction coefficient | 0.29(6) |

Data sourced from Prasad et al. (2007).[1][2]

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound is characterized by a distorted tetrahedral geometry around the central sulfur atom.[1] The 1,2,4-triazole ring is essentially planar, with only minor deviations of the N1 and N4 atoms from the least-squares plane.[1] A notable feature is the significant dihedral angle of 84.1(2)° between the planes of the methylphenyl and triazole rings.[1] The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds.[1]

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| S6-O8 | 1.417(5) | O8-S6-O7 | 121.1(4) |

| S6-O7 | 1.428(5) | O8-S6-N1 | 108.9(3) |

| S6-N1 | 1.691(5) | O7-S6-N1 | 102.2(3) |

| S6-C9 | 1.748(6) | O8-S6-C9 | 108.6(3) |

| N1-N2 | 1.393(7) | O7-S6-C9 | 108.1(3) |

| N1-C5 | 1.340(8) | N1-S6-C9 | 106.1(3) |

| N2-C3 | 1.300(9) | C5-N1-N2 | 110.8(5) |

| N4-C3 | 1.353(9) | C5-N1-S6 | 124.7(5) |

| N4-C5 | 1.332(8) | N2-N1-S6 | 124.5(4) |

Atom numbering corresponds to the original crystallographic information file.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound was achieved through the condensation of 1H-1,2,4-triazole with p-toluenesulfonyl chloride. The resulting product was purified by recrystallization from a 3:1 mixture of ethyl acetate and methanol. Slow evaporation of the solvent over a period of four days yielded white, crystalline solids suitable for X-ray diffraction analysis.[1]

Single-Crystal X-ray Diffraction Analysis

A single crystal of appropriate dimensions (0.3 x 0.27 x 0.25 mm) was selected for the X-ray diffraction study.[1] Data collection was performed on a DIPLabo imaging plate system. The raw data frames were indexed and processed using the Denzo and Scalepack software packages.[1] The crystal structure was solved by direct methods using SHELXS-97 and refined by a full-matrix least-squares procedure on F² using SHELXL-97.[1] Anisotropic temperature factors were applied to all non-hydrogen atoms. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the logical relationship of the key molecular components.

Caption: Experimental workflow from synthesis to final structural model.

References

An In-depth Technical Guide to 1H-NMR and 13C-NMR Spectral Data for 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H-NMR and ¹³C-NMR spectral data for a variety of 1,2,4-triazole derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in the synthesis, characterization, and development of novel therapeutic agents based on the 1,2,4-triazole scaffold. The information contained herein is curated from recent scientific literature and is presented in a clear and accessible format to facilitate data comparison and experimental design.

Core Data Presentation: NMR Spectral Data of 1,2,4-Triazole Derivatives

The following tables summarize the ¹H-NMR and ¹³C-NMR spectral data for a series of synthesized 1,2,4-triazole derivatives. The data has been compiled from various studies to provide a comparative reference.

Table 1: ¹H-NMR Spectral Data for Selected 1,2,4-Triazole Derivatives

| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz) |

| Pyrazolyl-1,2,4-triazole amine derivative (2-3 series) | CDCl₃/DMSO-d₆ | 400 | δ = 4.47 (bs, 2H, CH₂), 5.41 (s, 2H, NH₂), 6.95 (d, 1H, HB, J = 9.6 Hz), 7.19-7.81 (m, 5H, HA & Ar-H), 12.67 (bs, 1H, NH)[1] |

| Compound with Ar-CH₃ | CDCl₃/DMSO-d₆ | 400 | δ = 2.27 (s, 3H, Ar-CH₃), 4.44 (bs, 2H, CH₂), 5.38 (s, 2H, NH₂), 6.92 (d, 1H, HB, J = 9.3 Hz), 7.16-7.78 (m, 5H, HA & Ar-H), 12.67 (bs, 1H, NH)[1] |

| Compound with Ar-Br | CDCl₃/DMSO-d₆ | 400 | δ = 4.41 (bs, 2H, CH₂), 5.35 (s, 2H, NH₂), 6.89 (d, 1H, HB, J = 9.0 Hz), 7.12-7.75 (m, 5H, HA & Ar-H), 12.67 (bs, 1H, NH)[1] |

| Compound with Ar-OCH₃ | CDCl₃/DMSO-d₆ | 400 | δ = 3.89 (s, 3H, Ar-OCH₃), 4.46 (bs, 2H, CH₂), 5.40 (s, 2H, NH₂), 6.94 (d, 1H, HB, J = 9.5 Hz), 7.18-7.80 (m, 5H, HA & Ar-H), 12.67 (bs, 1H, NH)[1] |

| Compound with Ar-Cl | CDCl₃/DMSO-d₆ | 400 | δ = 4.43 (bs, 2H, CH₂), 5.37 (s, 2H, NH₂), 6.91 (d, 1H, HB, J = 9.2 Hz), 7.15-7.77 (m, 5H, HA, Ar-H), 12.67 (br, 1H, NH)[1] |

| 1,2,4-Triazole containing amino acid fragment (8b) | DMSO-d₆ | 400 | δ 9.93 (s, 1H), 8.20 (s, 1H), 7.85 (s, 1H), 7.50 (d, J = 8.5 Hz, 2H), 7.42–7.32 (m, 3H), 5.50 (s, 1H), 4.37–4.28 (m, 2H), 3.77–3.74 (m, 4H), 1.92–1.75 (m, 1H), 1.39 (s, 3H), 0.89 (d, J = 6.7 Hz, 6H) |

| 1,2,4-Triazole containing amino acid fragment (8d) | DMSO-d₆ | 400 | δ 9.92 (s, 1H), 8.20 (s, 1H), 7.85 (s, 1H), 7.51 (d, J = 7.8 Hz, 2H), 7.32 (m, 3H), 5.50 (s, 1H), 4.75–4.70 (m, 1H), 4.37–4.28 (m, 2H), 4.19–4.11 (m, 1H), 1.39 (s, 3H), 1.26 (d, J = 6.8 Hz, 3H), 1.16 (d, J = 6.3 Hz, 6H) |

| 1,2,4-Triazole containing amino acid fragment (8g) | DMSO-d₆ | 400 | δ 9.99 (s, 1H), 8.22 (s, 1H), 7.86 (s, 1H), 7.52 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.3 Hz, 2H), 7.15 (d, J = 7.8 Hz, 1H), 5.50 (s, 1H), 4.79–4.67 (m, 1H), 4.34–4.33 (m, 2H), 3.99–3.96 (m, 1H), 1.76 (s, 1H), 1.48 (s, 1H), 1.38 (s, 3H), 1.18–1.15 (m, 6H), 0.86–0.83 (m, 6H) |

Table 2: ¹³C-NMR Spectral Data for Selected 1,2,4-Triazole Derivatives

| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) |

| Pyrazolyl-1,2,4-triazole amine derivative (2-3 series) | CDCl₃/DMSO-d₆ | 100 | δ = 59.8 (CH₂), 126.3 (C-HB), 135.7 (C-HA), 157.1 (C-3), 160.9 (C-5), 118.3, 132.2, 132.7, 164.3 (aromatic carbons)[1] |

| Compound with Ar-CH₃ | CDCl₃/DMSO-d₆ | 100 | δ = 22.4 (Ar-CH₃), 59.5 (CH₂), 126.0 (C-HB), 135.4 (C-HA), 156.88 (C-3), 160.6 (C-5), 130.8, 131.2, 134.3, 139.5 (aromatic carbons)[1] |

| Compound with Ar-Br | CDCl₃/DMSO-d₆ | 100 | δ = 59.2 (CH₂), 125.7 (C-HB), 135.1 (C-HA), 156.5 (C-3), 160.3 (C-5), 124.8, 132.7, 134.3, 136.9 (aromatic carbons)[1] |

| Compound with Ar-OCH₃ | CDCl₃/DMSO-d₆ | 100 | δ = 57.6 (Ar-OCH₃), 59.7 (CH₂), 126.2 (C-HB), 135.6 (C-HA), 157.0 (C-3), 160.8 (C- 5), 115.8, 129.2, 132.8, 161.6 (aromatic carbons)[1] |

| Compound with Ar-Cl | CDCl₃/DMSO-d₆ | 100 | δ 59.4 (CH₂), 125.9 (C-HB), 135.3 (C-HA), 156.7 (C-3), 160.5 (C-5), 131.2, 132.4, 135.3, 134.7 (aromatic carbons)[1] |

| 1,2,4-Triazole containing amino acid fragment (8b) | DMSO-d₆ | 100 | δ 168.5, 157.4, 150.8, 145.3, 141.1, 138.0, 126.1, 119.0, 72.9, 70.5, 60.1, 44.4, 28.1, 27.5, 19.4 |

| 1,2,4-Triazole containing amino acid fragment (8d) | DMSO-d₆ | 100 | δ 172.2, 156.1, 150.9, 145.3, 141.1, 138.2, 126.0, 119.1, 72.9, 67.4, 60.1, 51.1, 27.6, 22.6, 18.6 |

| 1,2,4-Triazole containing amino acid fragment (8g) | DMSO-d₆ | 100 | δ 171.3, 156.4, 150.8, 145.3, 141.3, 137.9, 126.1, 119.2, 72.9, 67.6, 60.2, 60.0, 36.8, 27.6, 25.1, 22.5, 15.8, 11.3 |

Experimental Protocols

A generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of 1,2,4-triazole derivatives is outlined below. This protocol is based on standard laboratory practices and can be adapted to specific instrumentation and sample characteristics.

Sample Preparation

-

Solvent Selection: A suitable deuterated solvent that dissolves the 1,2,4-triazole derivative is chosen. Commonly used solvents include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD). The choice of solvent can influence the chemical shifts of labile protons (e.g., N-H).

-

Sample Concentration: Approximately 5-10 mg of the purified 1,2,4-triazole derivative is dissolved in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: A small amount of an internal standard, such as Tetramethylsilane (TMS), is added to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra. In many modern deuterated solvents, TMS is already included by the manufacturer.

NMR Data Acquisition

-

Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Matching: The NMR probe is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.

-

Locking: The magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved NMR signals.

-

¹H-NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected range of proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds is commonly used.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is set to allow for the relaxation of the nuclei between scans.

-

Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration and the desired signal-to-noise ratio.

-

-

¹³C-NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C coupling.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used to encompass the full range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required to obtain a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is manually or automatically corrected to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).

-

Integration: The relative areas of the peaks in the ¹H-NMR spectrum are integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are determined.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and NMR characterization of 1,2,4-triazole derivatives.

Caption: Workflow for the Synthesis and NMR Characterization of 1,2,4-Triazole Derivatives.

This guide provides a foundational understanding of the NMR spectroscopy of 1,2,4-triazole derivatives. For more specific applications and in-depth analysis, including two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), further consultation of specialized literature is recommended. The provided data and protocols should serve as a robust starting point for researchers in the field.

References

physical and chemical properties of 1-(tosylmethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tosylmethyl)-1H-1,2,4-triazole is a heterocyclic organic compound that incorporates both a 1,2,4-triazole ring and a tosyl (p-toluenesulfonyl) group, linked by a methylene bridge. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, renowned for its diverse biological activities, including antifungal, antimicrobial, and anticancer properties. The tosyl group, a common functional group in medicinal chemistry, can influence the molecule's polarity, solubility, and ability to interact with biological targets. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization based on analogous compounds.

Core Physical and Chemical Properties

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 1H-1,2,4-triazole | 1-Tosyl-1H-1,2,4-triazole |

| Molecular Formula | C₁₀H₁₁N₃O₂S | C₂H₃N₃ | C₉H₉N₃O₂S |

| Molecular Weight | 237.28 g/mol | 69.07 g/mol [1] | 223.25 g/mol [1][2] |

| Appearance | White to off-white solid | White crystalline powder | White to almost white powder to crystal[2] |

| Melting Point | Not available | 119-121 °C[3] | 105-110 °C[1] |

| Boiling Point | Not available | 260 °C (decomposes)[3] | Not available |

| Solubility | Predicted to be soluble in polar organic solvents | Highly soluble in water; soluble in alcohol[4] | Not available |

Chemical Reactivity

The chemical properties of this compound are dictated by the aromatic 1,2,4-triazole ring and the tosyl group.

-

Aromaticity and Stability : The 1,2,4-triazole ring is a five-membered aromatic heterocycle with 6 π-electrons, which confers significant stability to the molecule.[5]

-

Basicity : The nitrogen atoms of the triazole ring possess lone pairs of electrons, making the compound basic. Protonation is expected to occur at the N4 position. The pKa of the parent 1H-1,2,4-triazole is 2.45 for the protonated species.[6]

-

Acidity : The N-H proton of the parent 1,2,4-triazole is weakly acidic, with a pKa of 10.26.[6] In the case of this compound, this acidic proton is replaced by the tosylmethyl group.

-

Electrophilic Substitution : Due to the electron-withdrawing nature of the nitrogen atoms, electrophilic substitution on the carbon atoms of the triazole ring is difficult. Electrophilic attack is more likely to occur on the nitrogen atoms.[5]

-

Nucleophilic Substitution : The carbon atoms of the triazole ring are electron-deficient and can be susceptible to nucleophilic attack under certain conditions.[5]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, a general and reliable method involves the N-alkylation of 1H-1,2,4-triazole with a tosylmethyl halide or a similar electrophile.

Synthesis of this compound

This protocol is based on analogous alkylations of 1H-1,2,4-triazole.

Reaction Scheme:

Figure 1: General synthetic scheme for this compound.

Materials:

-

1H-1,2,4-triazole

-

Tosylmethyl chloride (or tosylmethyl bromide)

-

Potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of tosylmethyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Note on Regioselectivity: The alkylation of 1H-1,2,4-triazole can potentially yield both N1 and N4 substituted isomers. However, literature suggests that the N1-isomer is generally the major product. The use of specific bases and reaction conditions can further influence the regioselectivity.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tosyl group (a singlet for the methyl protons around 2.4 ppm and two doublets for the aromatic protons between 7.3 and 7.8 ppm), a singlet for the methylene bridge protons (likely between 5.0 and 6.0 ppm), and two singlets for the triazole ring protons (typically between 8.0 and 9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon of the tosyl group (around 21 ppm), the methylene bridge carbon, the aromatic carbons of the tosyl group, and the two distinct carbon atoms of the triazole ring (generally in the range of 140-155 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum is anticipated to exhibit characteristic absorption bands for:

-

Aromatic C-H stretching (around 3000-3100 cm⁻¹)

-

Aliphatic C-H stretching of the methylene group (around 2850-2960 cm⁻¹)

-

C=C and C=N stretching of the aromatic and triazole rings (in the region of 1400-1600 cm⁻¹)

-

Strong absorptions for the sulfonyl group (S=O) at approximately 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₁₁N₃O₂S). The fragmentation pattern in the mass spectrum would likely involve the loss of the tosyl group and cleavage of the triazole ring.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the extensive research on related compounds provides a strong basis for predicting its potential therapeutic applications.

Antifungal Activity:

1,2,4-Triazole is the core scaffold of several clinically important antifungal drugs, such as fluconazole and itraconazole.[7] These agents typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The presence of the tosyl group may modulate the antifungal potency and spectrum of activity.

Figure 2: Potential mechanism of antifungal action.

Antimicrobial Activity:

Numerous derivatives of 1,2,4-triazole have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity:

Some 1,2,4-triazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[9][10] The proposed mechanisms include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The tosyl group could potentially enhance these activities by providing additional binding interactions with target proteins.

Conclusion

This compound is a compound of significant interest for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is currently lacking, its synthesis is feasible through established N-alkylation methods. Based on the well-documented biological activities of the 1,2,4-triazole scaffold and related sulfonyl-containing compounds, this compound holds promise as a candidate for screening in antifungal, antimicrobial, and anticancer assays. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the therapeutic potential of this and structurally related molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

Tautomeric Forms of Substituted 1,2,4-Triazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of substituted 1,2,4-triazole compounds, a critical aspect for understanding their chemical reactivity, biological activity, and interaction with biomolecules. The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, and its tautomeric preferences can significantly influence drug design and development.[1][2]

Introduction to Tautomerism in 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Due to the mobility of a proton, substituted 1,2,4-triazoles can exist in different tautomeric forms. The primary forms are the 1H, 2H, and 4H tautomers, depending on the position of the hydrogen atom on the nitrogen atoms of the triazole ring.[1][3][4] The unsubstituted 1,2,4-triazole predominantly exists in the more stable 1H-tautomeric form.[3][4][5]

The stability of these tautomers is influenced by the nature and position of substituents on the triazole ring, the solvent, and temperature.[6] Electron-donating and electron-withdrawing groups can alter the electron density distribution in the ring, thereby favoring one tautomeric form over another.[7]

Tautomeric Equilibria of Substituted 1,2,4-Triazoles

The tautomeric equilibrium is a key factor in the chemical behavior of substituted 1,2,4-triazoles. The following diagram illustrates the general tautomeric equilibrium.

Influence of Substituents on Tautomer Stability

The relative stability of the tautomers is highly dependent on the electronic properties of the substituents at the C3 and C5 positions.

-

Amino-substituted 1,2,4-triazoles: For 3-amino-1,2,4-triazole, three tautomeric forms are possible: 3-amino-1H-1,2,4-triazole, 3-amino-2H-1,2,4-triazole, and 3-amino-4H-1,2,4-triazole. Physical and theoretical studies indicate the stability order is 1H > 2H > 4H.[3]

-

Halo-substituted 1,2,4-triazoles: In 3-chloro-1,2,4-triazoles, the stability order of the tautomers is 3-chloro-1H > 5-chloro-1H > 3-chloro-4H.[3] For 3-bromo-1,2,4-triazoles, the 3-bromo-4H tautomer is the most stable.[3]

-

Mercapto-substituted 1,2,4-triazoles: These compounds exhibit thione-thiol tautomerism. The hydrogen atom can be attached to a nitrogen atom (thione form) or the sulfur atom (thiol form). The thione form is generally predominant.[3]

-

Nitro-substituted 1,2,4-triazoles: For 3-amino-5-nitro-1,2,4-triazole (ANTA), theoretical studies at the HF level suggest the 2H-tautomer is the most stable in the gas phase, while MP2, MP4, and DFT levels indicate the 1H-tautomer is more stable.[8] In polar solvents, the 2H-tautomer is favored.[8]

The following diagram illustrates the tautomeric forms of 3-amino-1,2,4-triazole.

Quantitative Data on Tautomer Stability and Properties

The following tables summarize key quantitative data related to the tautomeric forms of substituted 1,2,4-triazoles.

| Substituent | Most Stable Tautomer | Stability Order | Reference |

| Unsubstituted | 1H | 1H > 4H | [3][4] |

| 3-Amino | 1H | 1H > 2H > 4H | [3] |

| 3-Chloro | 1H (3-chloro) | 3-chloro-1H > 5-chloro-1H > 3-chloro-4H | [3] |

| 3-Bromo | 4H | - | [3] |

| 3-Mercapto | Thione | Thione > Thiol | [3] |

| 3-Amino-5-nitro | 1H (gas, DFT), 2H (polar solvent) | - | [8] |

| Compound | pKa (protonated form) | pKa (neutral form) | Reference |

| 1,2,4-Triazole | 2.19 | 10.26 | [9][10] |

Note: pKa values can vary with the solvent and temperature.[11][12]

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and theoretical methods is often employed to elucidate the tautomeric forms of substituted 1,2,4-triazoles.[1][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism.[15][16][17]

-

Protocol:

-

Dissolve the substituted 1,2,4-triazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and signal intensities. The chemical shift of the N-H proton is particularly informative; for example, in 1,2,4-triazole-3-thiones, the N-H proton signal is typically in the range of 13-14 ppm.[18]

-

For thione-thiol tautomerism, the ¹³C NMR signal for the C=S carbon is typically observed around 169 ppm.[18] The S-H proton in the thiol form appears at 1.1-1.4 ppm in the ¹H NMR spectrum.[18]

-

Two-dimensional NMR experiments (e.g., HMBC, HSQC) can help in assigning the structure of the predominant tautomer.

-

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy can be used to distinguish between tautomers based on their different electronic transitions.[3]

-

Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

-

Record the UV/Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

The unsubstituted 1,2,4-triazole shows a weak absorption at 205 nm.[3]

-

For 5-substituted-3-mercapto-1,2,4-triazoles, two absorption maxima are typically observed at 252-256 nm and 288-298 nm, with the latter being characteristic of the C=S chromophore in the thione form.[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the different tautomers.

-

Protocol:

-

Prepare the sample as a KBr pellet or a mull.

-

Record the IR spectrum.

-

For thione-thiol tautomerism, the C=S stretching vibration for the thione form appears around 1166-1258 cm⁻¹, while the S-H stretching for the thiol form is observed at 2550-2700 cm⁻¹.[3] The N-H stretching vibrations are seen near 3250 cm⁻¹ and 3350 cm⁻¹.[3]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[18][19]

-

Protocol:

-

Grow single crystals of the compound suitable for X-ray diffraction.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure to determine the precise positions of all atoms, including the mobile proton, thus identifying the tautomer.

-

Computational and Experimental Workflow

Modern studies on 1,2,4-triazole tautomerism often integrate experimental data with computational modeling to provide a comprehensive understanding.

This integrated approach allows for the confident assignment of tautomeric structures and a deeper understanding of the factors governing their equilibrium. The combination of experimental evidence with theoretical calculations provides a robust framework for studying the tautomerism of novel 1,2,4-triazole derivatives in drug discovery and materials science.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 11. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. academic.oup.com [academic.oup.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, synthesis, physicochemical properties, and the broader context of the biological activities associated with the 1,2,4-triazole scaffold.

Chemical Identity and Properties

IUPAC Name: 1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole

Common Name: 1-Tosyl-1H-1,2,4-triazole

CAS Number: 13578-51-3

The structure of 1-Tosyl-1H-1,2,4-triazole incorporates a 1,2,4-triazole ring linked to a p-toluenesulfonyl (tosyl) group. The triazole moiety is a well-known pharmacophore, and the tosyl group is a common activating and protecting group in organic synthesis.[1][2]

Table 1: Physicochemical and Crystallographic Data

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃O₂S | [3] |

| Molecular Weight | 223.25 g/mol | [3] |

| Melting Point | 442.15 K (169°C) | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a | 7.541(4) Å | [3] |

| b | 17.958(8) Å | [3] |

| c | 8.091(4) Å | [3] |

| β | 111.16(4)° | [3] |

| Volume | 1021.8(9) ų | [3] |

| Z | 4 | [3] |

| Calculated Density | 1.451 Mg/m³ | [3] |

Synthesis and Experimental Protocol

1-Tosyl-1H-1,2,4-triazole can be synthesized via the condensation of 1,2,4-triazole with p-toluenesulfonyl chloride.[3]

Experimental Protocol: Synthesis of 1-Tosyl-1H-1,2,4-triazole [3]

-

Materials:

-

1,2,4-Triazole

-

p-Toluenesulfonyl chloride

-

Triethylamine

-

Dichloromethane

-

Ethyl acetate

-

Methanol

-

Anhydrous sodium sulfate

-

Ice bath

-

-

Procedure:

-

Dissolve 1,2,4-triazole (1 g, 0.0144 mol) in dichloromethane (10 ml).

-

Cool the solution to 273–278 K in an ice bath.

-

Add triethylamine (4.37 g, 0.0432 mol) to the cold reaction mixture and stir for 10 minutes.

-

Add p-toluenesulfonyl chloride (2.74 g, 0.0144 mol) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a 5% sodium bicarbonate solution followed by a 5% hydrochloric acid solution.

-

Extract the organic layer with ethyl acetate.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product as a white crystalline solid.

-

Recrystallize the product from a 3:1 mixture of ethyl acetate and methanol to obtain pure white crystals of 1-Tosyl-1H-1,2,4-triazole.

-

Diagram 1: Synthesis Workflow of 1-Tosyl-1H-1,2,4-triazole

Caption: Workflow for the synthesis of 1-Tosyl-1H-1,2,4-triazole.

Spectroscopic Characterization

The structure of 1,2,4-triazole derivatives is typically confirmed using various spectroscopic methods.[4][5] For 1-Tosyl-1H-1,2,4-triazole, the following spectral features would be expected:

-

¹H NMR: Signals corresponding to the protons on the triazole ring and the aromatic protons of the tosyl group, as well as a singlet for the methyl protons of the tosyl group.

-

¹³C NMR: Resonances for the carbon atoms of the triazole ring and the tosyl group.

-

IR Spectroscopy: Characteristic absorption bands for the sulfonyl group (S=O stretching), C-N, and C=N bonds of the triazole ring, and the aromatic C-H bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological and Pharmacological Context

While specific biological activity data for 1-Tosyl-1H-1,2,4-triazole is not extensively reported in the literature, the 1,2,4-triazole scaffold is a cornerstone in the development of a wide range of therapeutic agents.[1][6][7][8]

General Activities of 1,2,4-Triazole Derivatives:

-

Antifungal Activity: This is one of the most prominent activities of 1,2,4-triazoles. Drugs like fluconazole and itraconazole are well-known antifungal agents that function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[2][9]

-

Anticancer Activity: Numerous 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents.[10]

-

Antibacterial Activity: The 1,2,4-triazole nucleus is present in various compounds exhibiting antibacterial properties.[11]

-

Other Activities: Derivatives have also shown potential as anti-inflammatory, antiviral, anticonvulsant, and herbicidal agents.[6][8][12]

The tosyl group in 1-Tosyl-1H-1,2,4-triazole can serve as a reactive site for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Diagram 2: Potential Synthetic Utility in Drug Discovery

Caption: Synthetic utility of 1-Tosyl-1H-1,2,4-triazole in generating diverse derivatives for drug discovery.

Conclusion

1-Tosyl-1H-1,2,4-triazole is a readily synthesizable compound that holds potential as a versatile building block in medicinal chemistry and organic synthesis. While its specific biological activities are not yet fully elucidated, the well-established pharmacological importance of the 1,2,4-triazole core suggests that derivatives of this compound could be promising candidates for the development of novel therapeutic agents. Further research into the biological evaluation of 1-Tosyl-1H-1,2,4-triazole and its analogues is warranted.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. ijsr.net [ijsr.net]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Initial Studies of Tosylmethyl Triazoles

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the foundational synthesis and characterization of tosylmethyl triazoles. The content is derived from the seminal work in this area, focusing on the reaction of tosylmethyl isocyanide with aryldiazonium compounds.

Introduction

The synthesis of 1,2,4-triazoles from tosylmethyl isocyanide (TosMIC) and aryldiazonium compounds represents a significant advancement in heterocyclic chemistry. This method, pioneered by van Leusen and colleagues, provides a direct route to 1-aryl-3-tosyl-1,2,4-triazoles and their isomers. TosMIC, a versatile C1 synthon, reacts with diazonium salts in a [3+2] cycloaddition manner, leading to the formation of the triazole ring. The tosyl group in the resulting triazole is not merely a passive substituent but can be displaced by nucleophiles, opening avenues for further functionalization.

Synthesis of 1-Aryl-3-tosyl-1,2,4-triazoles

The primary method for the synthesis of tosylmethyl triazoles involves the coupling of aryldiazonium salts with tosylmethyl isocyanide. The reaction proceeds via an initial attack of the TosMIC carbanion on the terminal nitrogen of the diazonium ion, followed by cyclization.

The logical flow of the synthesis process is depicted below.

An In-depth Technical Guide to Theoretical Calculations on the Stability of 1,2,4-Triazole Isomers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Triazole is a foundational heterocyclic scaffold in medicinal chemistry and materials science, notable for its presence in numerous antifungal drugs, agrochemicals, and energetic materials.[1][2][3][4][5] The stability of its tautomeric isomers is a critical determinant of its chemical reactivity, biological activity, and physical properties.[1] This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the relative stabilities of 1,2,4-triazole isomers, focusing on the predominant 1H- and 4H-tautomers. We present a synthesis of computational data from various quantum chemical studies and detail the experimental protocols for validation.

Introduction to 1,2,4-Triazole Tautomerism

The 1,2,4-triazole ring contains three nitrogen and two carbon atoms, and due to the mobility of a proton, it can exist in different tautomeric forms.[6][7] The two most significant isomers are 1H-1,2,4-triazole and 4H-1,2,4-triazole. A third, less stable tautomer, 2H-1,2,4-triazole, is also considered in some theoretical studies, particularly for substituted derivatives.[8] The aromaticity of the triazole ring is a primary reason for its stability.[3][6] Understanding the energetic landscape and the factors governing the equilibrium between these tautomers is crucial for predicting molecular interactions and designing new molecules.[1][4] Theoretical calculations have become an indispensable tool for this purpose, offering high precision at a relatively low computational cost.[9]

Many studies indicate that for the unsubstituted parent molecule, the 1H-1,2,4-triazole tautomer is more stable than the 4H-1,2,4-triazole form.[4][6] However, the relative stability can be influenced by substitution, solvent effects, and solid-state packing forces.[8][10]

Theoretical Calculation Methodologies

Quantum chemical calculations are central to determining the stability of isomers. The general approach involves optimizing the geometry of each tautomer to find its energy minimum on the potential energy surface and then comparing their total electronic energies.

Computational Workflow

A typical workflow for the theoretical determination of isomer stability is outlined below. This process ensures that the calculated energies correspond to true minima and include thermal corrections for a more accurate comparison.

Caption: General workflow for computational analysis of isomer stability.

Detailed Computational Protocols

Protocol: Density Functional Theory (DFT) Calculations

-

Structure Input : Generate the 3D coordinates for each tautomer (1H-1,2,4-triazole and 4H-1,2,4-triazole).

-

Geometry Optimization : Perform a full geometry optimization to locate the minimum energy structure. A commonly used and reliable method is the B3LYP functional with a 6-31G(d,p) or larger basis set (e.g., 6-311G(d,p)).[8][11] This step calculates the equilibrium geometry of the molecule in the gas phase.

-

Frequency Analysis : Conduct a vibrational frequency calculation at the same level of theory as the optimization. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPE), which must be added to the total electronic energy for an accurate stability comparison.

-

-

Solvation Effects (Optional) : To model stability in solution, the Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEFPCM), can be applied during the optimization and frequency calculations.[8] This simulates the effect of a solvent's dielectric constant on the molecule.

-

Energy Comparison : Compare the ZPE-corrected total energies of the tautomers. The isomer with the lower total energy is predicted to be the more stable. The relative energy (ΔE) is calculated as: ΔE = E(isomer B) - E(isomer A)

Protocol: Ab Initio Calculations

For higher accuracy, Møller-Plesset perturbation theory (MP2, MP4) or composite methods like Gaussian-3 (G3) theory can be used.[10][12]

-

Initial Optimization : Optimize the geometry at a lower level of theory, such as Hartree-Fock (HF) or DFT.

-

Higher-Level Calculation : Perform a single-point energy calculation using the optimized geometry with a more computationally expensive method (e.g., MP2/6-311++G(d,p)).

-

Composite Methods : Methods like G3(MP2) involve a series of calculations at different levels of theory and basis sets, which are then combined in a well-defined manner to extrapolate a highly accurate energy.[12]

Summary of Theoretical Data

The relative stability of 1,2,4-triazole tautomers has been investigated using numerous computational methods. The data consistently show the 1H tautomer to be the most stable form in the gas phase.

| Tautomer Pair | Method/Basis Set | Phase | Relative Energy (kcal/mol) | More Stable Isomer | Reference |

| 1H- vs. 4H-1,2,4-triazole | DFT/B3LYP/6-311G(d,p) | Aqueous | 4-10 | 4H-1,2,4-triazole | [8] |

| 3-amino-1H- vs. 3-amino-2H- vs. 3-amino-4H-1,2,4-triazole | Physical & Theoretical Studies | - | - | 1H > 2H > 4H | [6][7] |

| 3-bromo-1H- vs. 3-bromo-4H- vs. 5-bromo-1H-1,2,4-triazole | Physical & Theoretical Studies | - | - | 4H-1,2,4-triazole | [6][7] |

| 3-amino-5-nitro-1H- vs. 3-amino-5-nitro-2H-1,2,4-triazole | MP2, MP4, DFT | Gas | - | 1H-1,2,4-triazole | [10] |

| 3-amino-5-nitro-1H- vs. 3-amino-5-nitro-2H-1,2,4-triazole | DFT with polar solvent | Solution | - | 2H-1,2,4-triazole | [10] |

Note: A positive relative energy indicates that the specified isomer is less stable than its counterpart.

Experimental Validation Protocols

Experimental thermochemistry provides the ultimate benchmark for theoretical predictions. The primary methods for determining the stability of isomers involve measuring their enthalpies of formation.

Experimental vs. Theoretical Workflow

The gas-phase enthalpy of formation is a key value for comparing the intrinsic stability of molecules. It can be determined by combining experimental data from combustion and sublimation measurements, which can then be directly compared to high-accuracy computational results.

Caption: Workflow comparing experimental and theoretical routes to gas-phase enthalpy of formation.

Protocol: Static-Bomb Combustion Calorimetry

This technique measures the energy of combustion (ΔU°c) for a compound.

-

Sample Preparation : A precisely weighed pellet (approx. 80 mg) of the crystalline 1,2,4-triazole isomer is placed in a crucible inside a high-pressure vessel ("bomb").[13]

-

Pressurization : The bomb is filled with high-purity oxygen to approximately 3.0 MPa. A small amount of water is added to ensure the final products are in their standard states.

-

Ignition : The sample is ignited electrically via a cotton fuse.

-

Temperature Measurement : The bomb is submerged in a water bath within a calorimeter, and the temperature change of the water is measured with high precision.

-

Calculation : The energy of combustion is calculated from the temperature rise, after accounting for the heat capacity of the calorimeter (determined by burning a standard like benzoic acid) and other corrections.[13]

-

Enthalpy of Formation : The standard molar enthalpy of formation in the crystalline state, ΔH°f(cr), is derived from the standard molar enthalpy of combustion, ΔH°c(cr), using Hess's Law and the known enthalpies of formation for the combustion products (CO₂, H₂O, N₂).[12]

Protocol: Enthalpy of Sublimation Measurement

To convert the crystalline-phase enthalpy of formation to the gas phase, the enthalpy of sublimation (ΔH°sub) must be measured.

-

Calvet Microcalorimetry : This method directly measures the heat absorbed during the phase transition from solid to gas.

-

Knudsen Effusion Technique : This method measures the vapor pressure of the compound at different temperatures.[12] The enthalpy of sublimation is then derived from the slope of the line in a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Summary of Experimental Data

Experimental studies provide crucial benchmarks for validating theoretical models. The data for amino-substituted 1,2,4-triazoles are particularly relevant for drug development.

| Compound | ΔH°f (cr) (kJ·mol⁻¹) | ΔH°sub (kJ·mol⁻¹) | ΔH°f (g) (kJ·mol⁻¹) (Experimental) | ΔH°f (g) (kJ·mol⁻¹) (Theoretical, G3(MP2)) | Reference |

| 3-amino-1H-1,2,4-triazole | 72.5 ± 1.5 | 127.3 ± 1.4 | 199.8 ± 2.1 | 200.4 | [12] |

| 4-amino-4H-1,2,4-triazole | - | 114.3 ± 1.2 | - | 249.2 | [12] |

| 3,5-diamino-1H-1,2,4-triazole | -50.7 ± 2.1 | 148.2 ± 1.1 | 97.5 ± 2.4 | 99.1 | [12] |

The excellent agreement between the high-level G3(MP2) theoretical calculations and the experimental gas-phase enthalpies of formation for the 3-amino and 3,5-diamino derivatives lends high confidence to the computational methodologies.[12]

Conclusion

The relative stability of 1,2,4-triazole isomers is a subject of significant interest, with both theoretical calculations and experimental thermochemistry providing complementary insights. For the parent 1,2,4-triazole, the 1H tautomer is consistently found to be the most stable isomer in the gas phase. However, substitutions and solvent effects can alter this equilibrium, sometimes favoring the 4H or even the 2H form.

High-level quantum chemical methods, such as DFT with large basis sets and composite procedures like G3(MP2), have proven to be highly accurate in predicting the relative stabilities and thermochemical properties of these isomers. The predictions show strong agreement with experimental data derived from combustion calorimetry and sublimation measurements. This robust synergy between theory and experiment provides a reliable framework for researchers and drug developers to understand and predict the behavior of 1,2,4-triazole-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 3. ijprajournal.com [ijprajournal.com]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. ijsr.net [ijsr.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. isres.org [isres.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Electron-Withdrawing Effects of the Tosyl Group in Triazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They exist as two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both of which are prominent scaffolds in medicinal chemistry, materials science, and agrochemicals. The functionalization of the triazole ring with various substituents allows for the fine-tuning of its physicochemical and biological properties. Among the myriad of possible substituents, the p-toluenesulfonyl (tosyl) group stands out for its potent electron-withdrawing nature. This technical guide provides a comprehensive overview of the electron-withdrawing effects of the tosyl group on the triazole core, supported by quantitative data, detailed experimental protocols, and workflow visualizations. Understanding these effects is crucial for the rational design of novel triazole-based compounds with tailored reactivity and biological activity.

The tosyl group, with its sulfonyl center attached to a p-tolyl moiety, exerts a strong inductive and resonance electron-withdrawing effect. When appended to a triazole ring, it significantly modulates the electron density of the heterocyclic system. This perturbation of the electronic landscape has profound consequences on the triazole's acidity, basicity, reactivity in chemical transformations, and its potential as a pharmacophore in drug design.

Quantitative Analysis of the Tosyl Group's Electron-Withdrawing Effect

The electron-withdrawing power of the tosyl group can be quantified through various physicochemical parameters. A comparison of these parameters for tosylated and unsubstituted triazoles provides a clear measure of the tosyl group's influence.

Hammett and Taft Substituent Constants

| Substituent Group | Hammett Constant (σp) | Taft Constant (σ*) |

| Tosylate (-OTs) | +0.29 | +0.54 |

Table 1: Hammett and Taft constants for the tosylate group.

A positive σp value indicates an electron-withdrawing effect through both induction and resonance when the substituent is in the para position of a benzene ring. The Taft constant (σ*) primarily reflects the inductive effect.

Acidity (pKa)

The most direct evidence for the electron-withdrawing effect of the tosyl group on the triazole ring comes from the comparison of pKa values. The tosyl group markedly increases the acidity of the triazole ring protons.

| Compound | pKa of Conjugate Acid | pKa of Neutral Molecule |

| 1H-1,2,3-Triazole | 1.17 | 9.4[1] |

| 1H-1,2,4-Triazole | 2.45[2] | 10.26[2][3] |

| 1-Tosyl-1H-1,2,3-triazole | -3.18 (predicted) | Not Applicable |

Table 2: Comparison of pKa values of unsubstituted and N-tosylated triazoles.

The significantly lower predicted pKa of the conjugate acid of 1-tosyl-1H-1,2,3-triazole compared to the unsubstituted parent compound highlights the potent electron-withdrawing nature of the tosyl group, which stabilizes the resulting anion after deprotonation.

Experimental Protocols

The following are detailed methodologies for the synthesis of N-tosylated triazoles, which are fundamental procedures for studying their chemical properties.

Synthesis of 1-Tosyl-1H-1,2,3-triazole

This protocol is adapted from a general procedure for the N-sulfonylation of 1,2,3-triazole.

Materials:

-

1H-1,2,3-Triazole

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1H-1,2,3-triazole (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1-tosyl-1H-1,2,3-triazole.

Synthesis of 1-Tosyl-1H-1,2,4-triazole

This protocol is based on a reported synthesis and characterization of 1-tosyl-1H-1,2,4-triazole.[4]

Materials:

-

1H-1,2,4-Triazole

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 1H-1,2,4-triazole (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 mmol) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 18-24 hours.

-

Pour the reaction mixture into ice-cold 1 M hydrochloric acid (20 mL) and extract with dichloromethane (3 x 15 mL).

-

Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 1-tosyl-1H-1,2,4-triazole.[4]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols.

Caption: Workflow for the synthesis of 1-Tosyl-1H-1,2,3-triazole.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 1,2,4-Triazoles in Chemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in pharmaceuticals stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups. This document provides an overview of the synthesis of 1,2,4-triazole derivatives and clarifies the role of specific reagents in their preparation, with a particular focus on reactions analogous to the Van Leusen reaction.

It is important to distinguish between the classical Van Leusen reagent, tosylmethyl isocyanide (TosMIC), and the similarly named but functionally distinct compound, 1-(tosylmethyl)-1H-1,2,4-triazole. The Van Leusen reaction and its variations are powerful tools for the synthesis of various heterocycles, relying on the unique reactivity of the isocyanide functional group in TosMIC.[1][2] In contrast, this compound lacks an isocyanide group and therefore does not participate in classical Van Leusen-type reactions. This document will focus on established methods for the synthesis of 1,2,4-triazoles, a class of compounds with significant interest in drug development.

The Importance of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a key pharmacophore found in a wide array of approved drugs with diverse therapeutic applications.[3] Its utility in drug design is attributed to its favorable properties, including:

-

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.

-

Hydrogen Bonding Capability: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.

-

Bioisosterism: The 1,2,4-triazole nucleus can serve as a bioisostere for other functional groups, such as esters and amides, allowing for the fine-tuning of a molecule's steric and electronic properties to improve its efficacy and reduce side effects.

-

Coordination Properties: The nitrogen atoms can coordinate with metal ions, which is a key feature for the mechanism of action of certain antifungal agents that inhibit metalloenzymes.

Established Synthetic Routes to 1,2,4-Triazoles

A variety of synthetic methods have been developed for the construction of the 1,2,4-triazole ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include cycloaddition reactions and the cyclization of open-chain precursors.[4]

One of the most versatile and widely used methods for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the [3+2] cycloaddition of nitriles and diazo compounds or other 1,3-dipoles.[5][6] Another prominent method is the reaction of hydrazines or their derivatives with compounds containing a C=N bond.[7]

General Experimental Protocol for the Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

This protocol describes a general procedure for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines under oxidative conditions.

Materials:

-

Substituted hydrazone

-

Aliphatic or aromatic amine

-

Oxidizing agent (e.g., iodine)

-

Solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

Base (e.g., Potassium Carbonate - K₂CO₃)

Procedure:

-

To a solution of the substituted hydrazone (1.0 mmol) in DMSO (5 mL), add the amine (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add iodine (1.5 mmol) portion-wise over 15 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted 1,2,4-triazole.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. Yields are highly dependent on the specific substrates used.

| Parameter | Value/Condition |

| Reactant Ratio | Hydrazone:Amine:Base:Iodine (1:1.2:2:1.5) |

| Solvent | DMSO |

| Temperature | 80-100 °C |

| Reaction Time | 2-12 hours (monitored by TLC) |

| Typical Yield Range | 60-95% |

Logical Workflow for Heterocycle Synthesis

The development of novel heterocyclic compounds for potential therapeutic applications follows a structured workflow, from initial design to final biological evaluation.

Caption: A generalized workflow for the discovery and development of new heterocyclic drug candidates.

Reaction Pathway for 1,2,4-Triazole Synthesis

The following diagram illustrates a plausible mechanistic pathway for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines.

Caption: A simplified reaction pathway for the formation of a 1,2,4-triazole ring.

Conclusion

The 1,2,4-triazole scaffold remains a highly attractive structural motif for the design of novel therapeutic agents. A thorough understanding of the synthetic methodologies available for the construction of this heterocycle is crucial for medicinal chemists and drug development professionals. While the classical Van Leusen reaction utilizing TosMIC is a powerful tool for heterocycle synthesis, it is important to select the appropriate reagents and reaction conditions for the desired molecular target. The methods outlined in this document provide a solid foundation for the synthesis of a diverse range of 1,2,4-triazole derivatives for further investigation in drug discovery programs.

References

- 1. Van Leusen Reaction [organic-chemistry.org]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

Synthesis of Heterocycles Using Tosylmethyl Reagents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various five-membered heterocycles, including oxazoles, pyrroles, imidazoles, and thiazoles, utilizing p-toluenesulfonylmethyl isocyanide (TosMIC) and related reagents. These methods, particularly the versatile van Leusen reaction, offer efficient and straightforward routes to these important structural motifs commonly found in pharmaceuticals and biologically active compounds.

Application Notes

Tosylmethyl isocyanide (TosMIC) is a uniquely versatile C1 synthon in organic synthesis.[1] Its utility stems from the presence of three key functional groups: an isocyanide, a tosyl group which is an excellent leaving group, and an acidic α-carbon. This combination allows for a variety of transformations, most notably the van Leusen series of reactions for the formation of nitriles, oxazoles, imidazoles, and pyrroles.[1][2]

The general mechanism involves the deprotonation of the α-carbon of TosMIC by a base, followed by nucleophilic attack on an electrophile. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the heterocyclic ring. The choice of electrophile and reaction conditions dictates the resulting heterocycle. For instance, aldehydes react with TosMIC to form oxazoles, while imines yield imidazoles.[2] Michael acceptors, such as α,β-unsaturated ketones or esters, react with TosMIC to afford pyrroles.[3]

These reactions are highly valued for their operational simplicity, the use of readily available starting materials, and the broad substrate scope.[4] Modifications to the standard protocols, such as the use of microwave irradiation or mechanochemical synthesis, can significantly reduce reaction times and improve yields.[5][6] The ability to generate polysubstituted heterocycles with predictable regiochemistry makes these methods particularly attractive in the context of medicinal chemistry and drug discovery.[7]

Experimental Protocols & Data

Synthesis of Oxazoles

The van Leusen oxazole synthesis provides a direct route to 5-substituted oxazoles from aldehydes and TosMIC.[8] A modified microwave-assisted protocol offers a rapid and efficient alternative to conventional heating.[5]

A mixture of the aromatic aldehyde (3 mmol), TosMIC (3 mmol), and potassium phosphate (K₃PO₄, 6 mmol) in isopropanol (10 mL) is subjected to microwave irradiation at 65 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by standard work-up procedures.

Workflow for Microwave-Assisted Oxazole Synthesis

Caption: Workflow for the synthesis of 5-substituted oxazoles.

| Entry | Aldehyde (ArCHO) | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 8 | 92 |

| 2 | 4-Methylbenzaldehyde | 8 | 94 |

| 3 | 4-Methoxybenzaldehyde | 10 | 90 |